molecular formula C11H14ClNO B12843518 (R)-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine

(R)-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine

Cat. No.: B12843518
M. Wt: 211.69 g/mol
InChI Key: XNWYZVICORWVLN-LLVKDONJSA-N
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Description

®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14ClNO. It is characterized by the presence of a chloro group, a methoxy group, and a cyclopropyl group attached to a methanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and cyclopropylamine.

    Condensation Reaction: The aldehyde group of 3-chloro-5-methoxybenzaldehyde reacts with cyclopropylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced products.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(R)-(3-chloro-5-methoxyphenyl)-cyclopropylmethanamine

InChI

InChI=1S/C11H14ClNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1

InChI Key

XNWYZVICORWVLN-LLVKDONJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(C2CC2)N)Cl

Origin of Product

United States

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